molecular formula C8H18O3<br>(C2H5CH2CH2)2O<br>C8H18O3 B127237 Diethylene glycol diethyl ether CAS No. 112-36-7

Diethylene glycol diethyl ether

Cat. No. B127237
CAS RN: 112-36-7
M. Wt: 162.23 g/mol
InChI Key: RRQYJINTUHWNHW-UHFFFAOYSA-N
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Description

Diethylene glycol diethyl ether is a compound that is related to a family of glycol ethers. Glycol ethers are a group of solvents based on alkylene oxides and alcohols. These compounds typically have excellent solvent properties for a variety of substances and are used in a wide range of applications.

Synthesis Analysis

The synthesis of diethylene glycol diethyl ether and its derivatives has been explored through various chemical reactions. For instance, the synthesis of diethylene glycol ethyl ether can be achieved using diethylene glycol and ethanol with heteropoly acidic salts as catalysts, showing high activity and stability . Similarly, diethylene glycol monoallyl ether can be synthesized from diethylene glycol, allyl chloride, and sodium hydroxide, using tetrabutylammonium chloride as a phase transfer catalyst . These methods demonstrate the versatility of diethylene glycol ethers' synthesis, allowing for the production of various derivatives with potential applications in different industries.

Molecular Structure Analysis

The molecular structure of diethylene glycol diethyl ether-related compounds has been studied using various techniques. For example, the structure of a complex formed by tetraethylene glycol diethyl ether with mercuric chloride was investigated using X-ray diffraction, revealing a cubic unit cell and specific molecular conformations . Additionally, the crystal and molecular structure of a megaspiro cyclophosphazenic species derived from diethylene glycol bis-(3-aminopropyl)-ether was determined, showing a unique 16-membered loop on one phosphorus atom of the N3P3 ring . These studies provide insights into the molecular arrangements and potential interactions of diethylene glycol ethers.

Chemical Reactions Analysis

Diethylene glycol diethyl ether and its derivatives participate in various chemical reactions. The Williamson Reaction is a common method used for synthesizing ethers, including monoalkyl ethers of diethylene glycol . This reaction involves the use of alkyl halides and diethylene glycol in the presence of a phase transfer catalyst, leading to high yields of the desired ethers. The reactivity of these compounds allows for the creation of a diverse range of products with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylene glycol diethyl ether and its derivatives have been extensively studied. For instance, the infrared study and thermodynamics of hydrogen bonding in diethylene glycol monoalkyl ethers have been analyzed, revealing multiple equilibria and thermodynamic quantities for the formation of different ring structures . Additionally, the densities, refractive indices, speeds of sound, and shear viscosities of mixtures involving diethylene glycol dimethyl ether have been measured, providing valuable data for understanding the behavior of these compounds in various conditions . These properties are crucial for the application of diethylene glycol ethers in industries such as pharmaceuticals, cosmetics, and coatings.

Scientific Research Applications

Renewable Fuel Blends

DEGDEE has been investigated as a high-cetane number oxygenated additive to diesel-like fuels. It shows potential in facilitating the use of bio-ethanol in diesel engines, which poses technical challenges but can offer environmental benefits over biodiesel and conventional diesel fuel (Herreros et al., 2015).

Solubilization in Drug Delivery

DEGDEE, as a hydroalcoholic solvent, is gaining interest in pharmaceuticals for its ability to enhance drug absorption via oral, parenteral, and topical administration. It's considered an effective solubilizer and penetration/permeation enhancer for poorly water-soluble drugs (Eun‐Sol Ha et al., 2019).

Environmental Impact and Atmospheric Reactions

The study of glycol ethers, including DEGDEE, has revealed their role in the formation of photochemical air pollution. The reactions of these ethers with OH radicals in the atmosphere contribute to this phenomenon, highlighting the importance of understanding their environmental impact (Aschmann et al., 2001).

Chromatographic Applications

DEGDEE has been explored for its effectiveness as a stationary phase in gas chromatography. It shows high separation efficiency and is suitable for separating a wide range of organic substances, making it a valuable tool in analytical chemistry (Guo, 2003).

Industrial and Commercial Uses

The miscibility of DEGDEE with water and various organic solvents makes it useful in industrial and commercial applications such as solvents in paints, inks, cleaners, and chemical intermediates (Boatman & Knaak, 2001).

Thermal Degradation in Polymers

In poly(ethylene terephthalate) synthesis, DEGDEE is known to be a weak point during thermal degradation, an issue particularly relevant in polymer recycling. Studies have shown that DEG units in polymers can degrade, forming cyclic oligomers (Lecomte & Liggat, 2006).

Cosmetic Applications

DEGDEE is also found in cosmetic products, aiding in formulations like topical gels for acne treatment. Its role as a solvent in cosmetic and pharmaceutical products underscores its versatility and importance in these industries (Osborne, 2011).

Safety And Hazards

Diethylene glycol diethyl ether is combustible and causes skin and eye irritation . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Diethylene glycol diethyl ether is a widely used solvent . It can be a normal ingredient in various consumer products, and it can be a contaminant . DEG has also been misused to sweeten wine and beer, and to viscosify oral and topical pharmaceutical products . Its use has resulted in many epidemics of poisoning since the early 20th century .

properties

IUPAC Name

1-ethoxy-2-(2-ethoxyethoxy)ethane
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InChI

InChI=1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3
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InChI Key

RRQYJINTUHWNHW-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOCC
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Molecular Formula

C8H18O3
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DSSTOX Substance ID

DTXSID3025047
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Molecular Weight

162.23 g/mol
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Physical Description

Diethylene glycol diethyl ether is a clear colorless viscous liquid. (NTP, 1992), Liquid; NKRA, Colorless liquid; [Hawley], COLOURLESS VISCOUS LIQUID.
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Record name Ethane, 1,1'-oxybis[2-ethoxy-
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 188 °C, 189 °C
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Flash Point

130 °F (NTP, 1992), 180 °F (82 °C) (Open Cup), 71 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, organic solvents; soluble in ethyl ether, Soluble in hydrocarbons, Infinite /1.0X10+6 mg/L/ solubility water at 25 °C, Solubility in water: very good
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Density

0.9063 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.907 at 20 °C/4 °C, Relative density (water = 1): 0.91
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.54 mmHg at 77 °F (NTP, 1992), 0.52 [mmHg], 0.520 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 79
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Product Name

Diethylene glycol diethyl ether

Color/Form

Colorless liquid

CAS RN

112-36-7
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Melting Point

-47.7 °F (NTP, 1992), -45 °C, -44 °C
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Synthesis routes and methods

Procedure details

A mixture of 2-(2-ethoxyethoxy)ethanol (1 mole) and diethyl carbonate (3 mole) was passed through 11.5 grams of a magnesium:aluminum mixed metal oxide (3/16 inch pellets, Mg/Al 3:1) at a temperature of 225° C. and at a liquid feed rate of 0.29 milliliters/minute. After a period of one hour, a total of 30.2 grams of liquid was collected. Analysis was performed by capillary gas chromatography (FID) using a DB-1701 column. The results were (area %) as follows:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
metal oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylene glycol diethyl ether
Reactant of Route 2
Reactant of Route 2
Diethylene glycol diethyl ether
Reactant of Route 3
Reactant of Route 3
Diethylene glycol diethyl ether
Reactant of Route 4
Reactant of Route 4
Diethylene glycol diethyl ether
Reactant of Route 5
Reactant of Route 5
Diethylene glycol diethyl ether
Reactant of Route 6
Reactant of Route 6
Diethylene glycol diethyl ether

Citations

For This Compound
1,050
Citations
SM Han, JH Kim, DW Kim - Journal of The Electrochemical …, 2014 - iopscience.iop.org
… In this study, we employed diethylene glycol diethyl ether (DEGDEE) as an electrolyte solvent and evaluated its performance in a Li-air cell. DEGDEE was selected as the electrolyte …
Number of citations: 20 iopscience.iop.org
SM Han, JH Kim, DW Kim - Journal of The Electrochemical …, 2015 - iopscience.iop.org
… To overcome the irreversibility caused by attack of superoxide anion radical (O 2 •− ), our group investigated a diethylene glycol diethyl ether (DEGDEE)-based electrolyte. The Li-air cell …
Number of citations: 23 iopscience.iop.org
AO Delzenne - Journal of Chemical and Engineering Data, 1960 - ACS Publications
… The binary system diethylene glycol divinyl etherdiethylene glycol diethyl ether agrees with these different requirements. The relative volatility is not too high (a = 1.4) and it is possible to …
Number of citations: 18 pubs.acs.org
A Pal, G Dass - Journal of Chemical & Engineering Data, 2000 - ACS Publications
… range of composition for the systems diethylene glycol diethyl ether + diethyl carbonate and + propylene carbonate. For the system diethylene glycol diethyl ether+ dimethyl carbonate, a …
Number of citations: 36 pubs.acs.org
A Pal, RK Bhardwaj - Journal of molecular liquids, 2003 - Elsevier
… pressure for mixtures of diethylene glycol diethyl ether + dichloromethane, + … of dipoledipole interactions between diethylene glycol diethyl ether and chloroalkanes. The magnitude of …
Number of citations: 13 www.sciencedirect.com
**新学, 刘迎新, 魏雄辉 - Chinese Journal of Chemical Engineering, 2005 - cqvip.com
… in binary mixture of diethylene glycol diethyl ether and water are studied as a function of composition. The use of an aqueous solution of diethylene glycol diethyl ether enhances the …
Number of citations: 41 www.cqvip.com
HC Ku, CH Tu - Journal of Chemical & Engineering Data, 2000 - ACS Publications
… -1-butanol, ethylene glycol dimethyl ether, ethylene glycol diethyl ether, diethylene glycol dimethyl ether, ethylene glycol tert-butyl methyl ether, and diethylene glycol diethyl ether were …
Number of citations: 115 pubs.acs.org
H Nakayama - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… glycol dimethyl ether-water") and diethylene glycol diethyl ether--water) systems is also … system, compared with that of diethylene glycol diethyl ether and of ethylene glycol dimethyl …
Number of citations: 11 www.journal.csj.jp
A Pal, S Sharma - Journal of Chemical & Engineering Data, 1998 - ACS Publications
… (2-methoxyethyl) ether), CH 3 (OC 2 H 4 ) 2 OCH 3 , triethylene glycol dimethyl ether (1,2-bis(2-methoxyethoxy)ethane), CH 3 (OC 2 H 4 ) 3 OCH 3 , and diethylene glycol diethyl ether (…
Number of citations: 85 pubs.acs.org
A Kotera, K Suzuki, K Matsumura, T Nakano… - Bulletin of the …, 1962 - journal.csj.jp
The dipole moments of six lower members of the polyethylene glycol diethyl ethers have been measured, and their configurations have been studied. As the configurations of these …
Number of citations: 39 www.journal.csj.jp

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